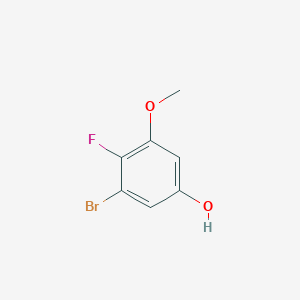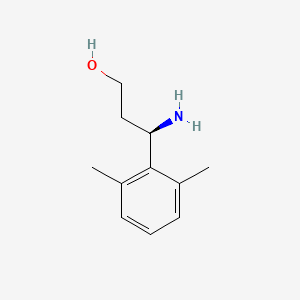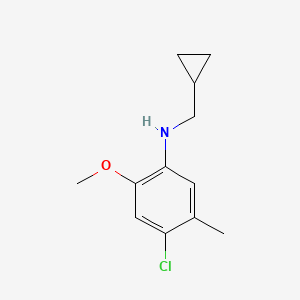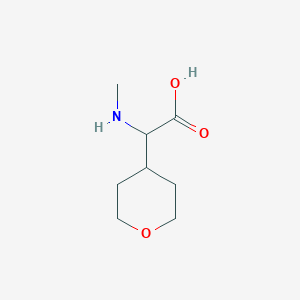
2-(Methylamino)-2-(oxan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-2-(oxan-4-yl)acetic acid is an organic compound that features a methylamino group, an oxan-4-yl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the methylamino group: This step involves the reaction of the oxan-4-yl intermediate with a methylamine source, such as methylamine gas or a methylamine salt, under controlled temperature and pressure conditions.
Formation of the acetic acid moiety: This can be accomplished through the carboxylation of the intermediate compound using carbon dioxide or a carboxylating agent, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The methylamino and oxan-4-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Methylamino)-2-(oxan-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Amino)-2-(oxan-4-yl)acetic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(Methylamino)-2-(tetrahydrofuran-4-yl)acetic acid: Similar structure but with a different ring system, potentially leading to different chemical and biological properties.
2-(Methylamino)-2-(oxan-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its reactivity and applications.
Uniqueness
2-(Methylamino)-2-(oxan-4-yl)acetic acid is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(methylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-7(8(10)11)6-2-4-12-5-3-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
NQXXWQXRQRATNQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)

![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
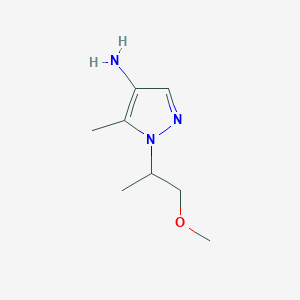
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
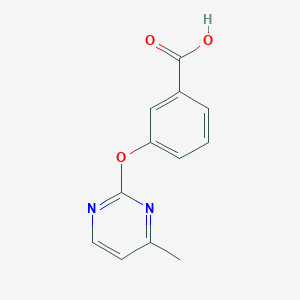
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)

